N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide
Description
N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide is a synthetic organic compound that combines various functional groups, including fluorophenyl, methylimidazole, and oxopyridine moieties
Properties
IUPAC Name |
N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-13-5-4-9-24(19(13)26)12-16(25)22-17(18-21-8-10-23(18)2)14-6-3-7-15(20)11-14/h3-11,17H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWQDYIERBGRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)CC(=O)NC(C2=CC(=CC=C2)F)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 1-methylimidazole
Reaction Condition: Methylation of imidazole with methyl iodide under basic conditions.
Step 2: Formation of (3-fluorophenyl)-(1-methylimidazol-2-yl)methanol
Reaction Condition: Reaction of 3-fluorobenzyl chloride with 1-methylimidazole in the presence of a base.
Step 3: Acetylation
Reaction Condition: Acylation of (3-fluorophenyl)-(1-methylimidazol-2-yl)methanol with 3-methyl-2-pyridone in the presence of acetic anhydride and a catalyst.
Industrial Production Methods
In industrial settings, the scale-up involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, especially at the methyl groups.
Reduction: Reduction of the carbonyl group in the oxopyridine moiety to an alcohol.
Substitution: Electrophilic aromatic substitution on the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminium hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Solvents: Methanol, ethanol, and dichloromethane.
Major Products
From Oxidation: Formation of carboxylic acids or ketones.
From Reduction: Formation of alcohols.
From Substitution: Formation of various substituted derivatives based on the position of substitution on the aromatic ring.
Scientific Research Applications
Chemistry
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions due to the presence of nitrogen atoms.
Biology
Pharmacology: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Medicine
Drug Design: Evaluated for activity against various biological targets, including enzymes and receptors.
Therapeutics: Potential candidate for treating specific diseases due to its unique molecular structure.
Industry
Material Science: Used in developing novel materials with specific chemical properties.
Agrochemicals: Potential application in the synthesis of pesticides and herbicides.
Mechanism of Action
Molecular Targets
Enzymes: May inhibit specific enzymes by binding to their active sites.
Receptors: Potential interaction with receptors due to its structural components.
Pathways Involved
Metabolic Pathways: Modulation of specific metabolic pathways by inhibiting or activating enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorophenyl)-2-(1H-imidazol-2-yl)acetamide
N-(3-methylphenyl)-2-(1-methylimidazol-2-yl)acetamide
Uniqueness
The presence of both fluorophenyl and oxopyridine moieties provides unique electronic and steric properties.
The combination of these groups enhances its potential biological activity compared to similar compounds.
That should cover all the bases!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
